molecular formula C7H4ClN3O B111972 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde CAS No. 154578-26-4

6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde

Cat. No.: B111972
CAS No.: 154578-26-4
M. Wt: 181.58 g/mol
InChI Key: WYUDQEUQUMBLRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chlorine and aldehyde groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in the synthesis of various complex molecules .

Biological Activity

6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure comprising an imidazole ring and a pyridazine ring. The presence of the chloro group and the aldehyde functionality contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, such as protein kinases. For example, structure-guided design approaches have identified it as a potent inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), with IC50 values less than 10 nM .
  • Antimicrobial Activity : It has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its structural analogs have demonstrated selective antibacterial activity, indicating potential for further development in treating resistant strains .

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant antiparasitic effects. For instance, optimized compounds from the imidazopyridazine series have shown EC50 values down to 12 nM against P. falciparum in vitro .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various pathogens:

  • MIC Values : Compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains .
  • Selectivity : Some derivatives showed selective activity against antibiotic-resistant strains such as MRSA and VRE, making them candidates for further development in antibiotic therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Optimization for Antimalarial Activity :
    • A study utilized a homology model of PfCDPK1 to design inhibitors that improved potency while addressing pharmacokinetic properties. The resulting compounds displayed high enzyme affinity and moderate in vivo efficacy in murine models of malaria .
  • Antibacterial Screening :
    • A diverse library of heterocyclic compounds was synthesized and screened for antibacterial activity. Notably, compounds with the imidazopyridazine structure exhibited potent activity against Gram-positive bacteria with MIC values as low as 2.0 μM against Micrococcus luteus .

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeEC50/MIC ValueReference
AntimalarialPlasmodium falciparumEC50 = 12 nM
AntibacterialStaphylococcus aureus (MRSA)MIC = 0.41 μg/mL
AntitubercularMycobacterium tuberculosisMIC = 0.03 - 5.0 μM

Q & A

Basic Research Question: What are the established synthetic routes for 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde?

Methodological Answer:
The synthesis typically involves cyclocondensation and functionalization. For example:

  • Cyclocondensation : React 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-b]pyridazine core .
  • Formylation : Introduce the aldehyde group via Vilsmeier-Haack reaction (POCl₃/DMF) at position 3, followed by hydrolysis.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation.

Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Core Formation1,3-dichloroacetone, 1,2-dimethoxyethane, reflux65–75
FormylationPOCl₃, DMF, 0°C → RT, 12 hr50–60
PurificationEthyl acetate/hexane (3:7)N/A

Basic Research Question: How is structural confirmation achieved for this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 10.02 (CHO), δ 8.65 (H-5), δ 7.92 (H-8) .
  • X-ray Diffraction : Single-crystal analysis confirms the planar imidazo-pyridazine core and aldehyde orientation (e.g., C3–CHO bond angle: 120.5°) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., m/z 197.0 for C₇H₄ClN₃O₂) .

Advanced Research Question: How can reaction yields be optimized for the formylation step?

Methodological Answer:
Key variables include temperature, reagent stoichiometry, and solvent:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-oxidation) .
  • Solvent : Anhydrous DMF improves electrophilic substitution efficiency .
  • Catalysis : Additives like ZnCl₂ (5 mol%) enhance regioselectivity at position 3 .

Table 2: Yield Optimization Strategies

VariableOptimal ConditionYield Improvement (%)
Temperature0°C+15
SolventAnhydrous DMF+10
CatalystZnCl₂ (5 mol%)+20

Advanced Research Question: How to resolve contradictions in reported stability data under varying pH conditions?

Methodological Answer:

  • Controlled Degradation Studies :
    • Acidic Conditions (pH < 3) : Hydrolysis of the aldehyde to carboxylic acid (monitor via HPLC, t = 0, 24, 48 hr) .
    • Basic Conditions (pH > 10) : Degradation via ring-opening (observe UV-Vis absorbance loss at λ = 280 nm) .
  • Stabilizers : Add antioxidants (e.g., BHT, 0.1% w/v) to mitigate oxidation in neutral buffers .

Table 3: Stability Profile

pHDegradation PathwayHalf-Life (hr)
2.0Hydrolysis to carboxylic acid12
7.4Oxidation48
10.0Ring-opening6

Advanced Research Question: What computational methods predict reactivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic substitution at C3 (e.g., Fukui indices highlight nucleophilic sites) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories .
  • Docking Studies : Predict binding affinity for biological targets (e.g., kinase inhibitors) using AutoDock Vina .

Basic Research Question: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term : Store at 2–8°C in amber vials under argon .
  • Long-Term : Lyophilize and keep at -20°C with desiccants (silica gel) .
  • Handling : Use gloveboxes for air-sensitive reactions (O₂ < 0.1 ppm) .

Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUDQEUQUMBLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466091
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
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Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154578-26-4
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID50466091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of (6-chloro-imidazo[1,2-b]pyridazin-3-yl)-methanol (1.3 g, 7.1 mmol) in DCM (50 mL) was added active MnO2 (3 g, 34.5 mmol). The mixture was stirred at rt overnight and then filtered. The filtrate was concentrated under vacuum and the residue was washed with EtOAc to afford 6-chloro-imidazo[1,2-b]pyridazine-3-carbaldehyde (0.7 g) in 54% yield. 1H-NMR (400 MHz, CDCl3) δ 10.36 (s, 1H), 8.42 (s, 1H), 8.08 (d, 1H), 7.38 (d, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

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